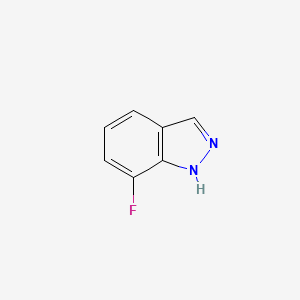

7-fluoro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNFMARSNKXCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646654 | |

| Record name | 7-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-24-2 | |

| Record name | 7-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 341-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 7-Fluoro-1H-indazole (CAS Number: 341-24-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 7-fluoro-1H-indazole. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science.

Core Properties

This compound is a fluorinated heterocyclic compound with the chemical formula C₇H₅FN₂. The introduction of a fluorine atom to the indazole scaffold can significantly influence its physicochemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 341-24-2 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₅FN₂ | [4][5][7][9] |

| Molecular Weight | 136.13 g/mol | [4][5][9] |

| Appearance | Solid, Yellow crystalline powder | [5] |

| Boiling Point | 274.9 °C at 760 mmHg | [10][11] |

| Density | 1.37 - 1.4 g/cm³ | [4][10] |

| Purity | ≥ 95% (HPLC), 98% (GC) | [4][5] |

| Storage Conditions | Store at room temperature or 0-8°C, keep in a dark place, sealed in dry conditions. | [5][11] |

Spectral Data

¹H NMR (400 MHz, CD₃OD): δ 8.10 (d, J = 3.4 Hz, 1H), 7.56-7.59 (m, 1H), 7.08-7.12 (m, 2H).[12]

Note: For researchers requiring comprehensive spectral analysis, it is recommended to acquire ¹³C NMR, IR, and mass spectrometry data on their specific batch of the compound. Commercial suppliers may provide this information upon request.[11][13]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

Synthesis from 2,3-Difluorobenzaldehyde

This method involves the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate.

Experimental Protocol:

-

To 1.85 g of 2,3-difluorobenzaldehyde, add 3 ml of hydrazine monohydrate.

-

Heat the reaction mixture with stirring at 180°C for 10 hours.

-

After completion, cool the mixture to room temperature.

-

Extract the product by adding ethyl acetate and water to separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to yield this compound.[12]

Synthesis from 2-Fluoro-6-methylaniline

This multi-step synthesis starts with the acetylation of 2-fluoro-6-methylaniline.

Experimental Protocol:

-

Acetylation: Dissolve 1.07 g of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate in a three-necked flask. Cool to 0°C and slowly add 1.02 g of acetic anhydride. Maintain the temperature below 5°C and stir for 30 minutes. Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

-

Cyclization: To 2.27 g of 2-fluoro-6-methylphenylacetamide, add 1 mL of acetic acid, 2 mL of acetic anhydride, and 50 mL of toluene. Heat the mixture and slowly add 2 mL of isoamyl nitrite. Stop heating after 30 minutes and remove the solvent under reduced pressure to get 7-fluoro-1H-acetylindazole.

-

Deacetylation: To 2.38 g of 7-fluoro-1H-acetylindazole, add 2 mL of ammonia and 50 mL of anhydrous methanol. Heat to 40°C for 2 hours. Remove the solvent under reduced pressure, cool to precipitate the product, and dry to obtain this compound.[10]

Biological Activity and Potential Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. The introduction of a fluorine atom can enhance these properties through improved metabolic stability and binding affinity.

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents, often functioning as kinase inhibitors.[14] For instance, pazopanib, a well-known tyrosine kinase inhibitor, features an indazole core.[10] The anticancer effects of some indazole derivatives have been attributed to the induction of apoptosis and cell cycle arrest.[15]

Potential Signaling Pathways:

-

VEGFR-2 Signaling: Many indazole-based inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[14][16] Inhibition of VEGFR-2 can block downstream signaling pathways essential for new blood vessel formation, thereby suppressing tumor growth.[16]

-

JAK/STAT Pathway: Some indazole derivatives have shown inhibitory activity against Janus kinases (JAKs), which are involved in the JAK/STAT signaling pathway that regulates cell proliferation and survival.[14]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer potential of a compound is the MTT assay, which measures cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate and incubate overnight.[15][17]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[17][18]

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[19][20][21] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[19][20][21]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

-

Compound Incubation: Incubate the enzymes with different concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Prostaglandin Measurement: Measure the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme immunoassay (EIA).

-

IC₅₀ Calculation: Determine the IC₅₀ value for the inhibition of each COX isoenzyme.

Agrochemical Applications

The indazole scaffold is also present in some agrochemicals. Certain indazole derivatives have shown potential as plant growth regulators, with the advantage of having a low environmental impact.[10]

Safety and Handling

Detailed safety information for this compound can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.[1][2][22][23] General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a well-ventilated place.

-

Disposal: Dispose of contents/container in accordance with local regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis is achievable through various established methods. The indazole core, particularly when fluorinated, exhibits a range of biological activities, including promising anticancer and anti-inflammatory properties, often through the inhibition of key signaling kinases. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this compound.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound | 341-24-2 [sigmaaldrich.com]

- 4. 341-24-2 this compound AKSci W5563 [aksci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. watson-int.com [watson-int.com]

- 8. This compound (CAS/ID No. 341-24-2) | Reagentia [reagentia.eu]

- 9. alfa-chemclinix.com [alfa-chemclinix.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 341-24-2 | this compound - Moldb [moldb.com]

- 12. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. 341-24-2|this compound|BLD Pharm [bldpharm.com]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. brieflands.com [brieflands.com]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 7-氟-1H-吲唑 - CAS号 341-24-2 - 摩熵化学 [molaid.com]

- 23. 341-24-2 | 7-fluoro-1H-indazol [chemindex.com]

Physicochemical Properties of 7-Fluoro-1H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-fluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability, making a thorough understanding of its physicochemical profile essential for rational drug design and development.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound and its closely related isomer, 4-fluoro-1H-indazole, for comparative purposes. It is important to note that some of the listed values are predicted and should be confirmed by experimental determination.

| Property | This compound | 4-Fluoro-1H-Indazole (Isomer for comparison) | Data Type |

| Molecular Formula | C₇H₅FN₂ | C₇H₅FN₂ | - |

| Molecular Weight | 136.13 g/mol [1][2] | 136.13 g/mol [3] | - |

| Melting Point | Not available | 130.0 to 134.0 °C[3][4] | Experimental |

| Boiling Point | 274.9 °C at 760 mmHg[1] | 274.892 °C at 760 mmHg[4] | Experimental |

| Density | 1.37 g/cm³[1] | 1.371 g/cm³[4] | Experimental |

| pKa | Not available | 13.21 ± 0.40[4] | Predicted |

| LogP | Not available | 1.70200[4] | Predicted |

| Aqueous Solubility | Not available | DMSO (Slightly), Methanol (Slightly)[4] | Qualitative |

| Appearance | Yellow crystalline powder[2] | Yellow-green powder/crystals[3] | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are standard procedures and can be readily adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity.

Methodology:

-

A small, finely powdered sample of the organic compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.[5]

Workflow for Physicochemical Property Determination

Caption: Workflow for the synthesis, purification, and experimental determination of key physicochemical properties of this compound.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic nitrogens, like indazole, the pKa of the conjugate acid is typically determined.

Methodology (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).[6]

-

The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[6]

-

The titration is continued until the pH reaches a plateau in the basic region.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[7]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.

Methodology (Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8]

-

The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

After equilibration, the undissolved solid is removed by filtration or centrifugation.[10]

-

The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.[11][12]

-

The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.[13]

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.[13]

-

The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV or LC-MS.[12]

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Biological Significance and Potential Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][14][15] Specifically, this compound and its derivatives have been investigated for their potential as therapeutic agents, particularly in oncology.[2] Research on 7-fluoro-1H-indazol-3-amine has highlighted its role as a hinge-binding fragment for various kinase enzymes.[16] Derivatives of this compound have shown promising antitumor activity, potentially through the induction of apoptosis and cell cycle arrest by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[16][17]

General Role of Indazole Derivatives in Kinase Inhibition

Caption: Indazole derivatives can act as kinase inhibitors by binding to the hinge region of the ATP binding site, preventing the phosphorylation of protein substrates and thereby blocking downstream signaling pathways.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 5. byjus.com [byjus.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 7-Fluoro-1H-indazol-3-amine|CAS 404827-60-7 [benchchem.com]

- 17. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 7-Fluoro-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs. Its unique bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as an effective bioisostere for native purine systems, enabling it to interact with a wide array of biological targets. The introduction of a fluorine atom at the 7-position of the indazole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the biological activities of 7-fluoro-1H-indazole derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology.

Anticancer and Antiproliferative Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their potency.

Quantitative Data on Antiproliferative Activity

While extensive public data specifically for a wide range of this compound derivatives is limited, the broader class of fluorinated indazoles has shown significant promise. For context and to highlight the potential of this scaffold, the following table includes data on relevant fluorinated indazole derivatives.

| Compound ID | Target/Cell Line | IC50 (µM) | Notes |

| Fluorinated Indazole Derivative (General) | |||

| Compound 2f (structure not specified as 7-fluoro) | 4T1 (Breast Cancer) | 0.23 | Also showed activity against HepG2 (0.80 µM) and MCF-7 (0.34 µM).[1] |

| A549 (Lung Cancer) | 1.15 | [1] | |

| 6-Fluoro-1H-indazole Derivative | |||

| Compound 27a | FGFR1 (enzymatic) | < 0.0041 | Fluorine at the 6-position was shown to improve enzymatic and cellular potency.[2] |

| FGFR2 (enzymatic) | 0.002 | [2] | |

| KG-1 (Cellular) | 0.0253 | [2] | |

| SNU-16 (Cellular) | 0.0774 | [2] | |

| 1H-Indazole-3-amine Derivative (Fluorine position variable) | |||

| Compound 6o | K562 (Leukemia) | 5.15 | Showed selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[3] |

Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif for many protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer. The addition of a fluorine atom can enhance these interactions and improve the selectivity and potency of the inhibitors.

Quantitative Data on Kinase Inhibition

The following table summarizes the kinase inhibitory activity of selected fluorinated indazole derivatives.

| Compound ID | Target Kinase | IC50 (nM) | Notes |

| 6-Fluoro-1H-indazole Derivative | |||

| Compound 27a | FGFR1 | < 4.1 | [2] |

| FGFR2 | 2.0 | [2] | |

| General Indazole Derivatives (for context) | |||

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms | 10, 30, 47, 84, 74, 140, 146 | FDA-approved multi-kinase inhibitor.[] |

| Axitinib | VEGFR, PDGFR | - | FDA-approved kinase inhibitor.[1] |

| Entrectinib | Trk, ROS1, ALK | 12 (ALK) | FDA-approved kinase inhibitor.[1][5] |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indazole core and appended functionalities. Key SAR insights include:

-

Fluorine Substitution: The position of the fluorine atom on the indazole ring is critical. While data for the 7-fluoro position is still emerging, studies on other fluorinated indazoles have shown that fluorine substitution can significantly enhance potency. For instance, the presence of a fluorine atom at the 6-position of the 1H-indazole ring has been shown to improve both enzymatic and cellular potency of FGFR1/2 inhibitors.[2]

-

Substituents at the 3-position: The 3-position of the indazole ring is a common site for modification. The introduction of various aryl or heteroaryl groups can lead to potent derivatives. For example, 1H-indazol-3-amine is an effective hinge-binding fragment.

-

N1-Substitution: Substitution on the N1 nitrogen of the pyrazole ring can influence the compound's pharmacokinetic properties and target engagement.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of this compound derivatives.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, K562)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a common method for measuring kinase activity in a high-throughput format.

Materials:

-

Purified target kinase

-

Kinase-specific substrate (often biotinylated)

-

ATP

-

This compound test compounds

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665)

-

Assay buffer

-

Low-volume 384-well plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Dispensing: Dispense the test compounds at various concentrations into the assay plate.

-

Kinase Reaction: Add the purified kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the HTRF detection reagents.

-

Second Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of indazole derivatives.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluoro-1H-Indazole: A Bioisosteric Master Key in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of indole with 7-fluoro-1H-indazole has emerged as a powerful tactic in medicinal chemistry, offering a pathway to enhanced drug-like properties and novel intellectual property. This technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations for leveraging this compound as a bioisostere of indole in contemporary drug design and development.

The Rationale for Bioisosteric Replacement

Indazole is recognized as a bioisostere of indole, capable of mimicking its biological activity.[1] The introduction of a fluorine atom at the 7-position of the indazole scaffold can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This substitution can influence lipophilicity, metabolic stability, and target engagement, often leading to improved therapeutic candidates.[2]

Physicochemical and Pharmacokinetic Profile: A Comparative Analysis

The substitution of indole with this compound can lead to notable improvements in key drug-like properties. Fluorination is a widely used strategy in medicinal chemistry to block sites of metabolic oxidation, thereby enhancing metabolic stability.[2]

| Property | Indole | This compound | Impact of Fluorination |

| Molecular Weight ( g/mol ) | ~117.15 | 136.12[3] | Increase |

| LogP | ~2.14 | Higher (Predicted) | Increased lipophilicity |

| pKa | ~16.97 (NH) | Lower (Predicted) | Increased acidity of the N-H bond |

| Metabolic Stability | Susceptible to oxidation | Generally enhanced | Blocks metabolic "soft spots" |

| Hydrogen Bond Donor | Yes (N-H) | Yes (N-H) | Maintained |

| Aromaticity | Yes | Yes | Maintained |

Table 1: Comparative Physicochemical Properties of Indole and this compound.

Case Studies in Drug Development: Kinase Inhibition

The this compound scaffold is a prominent feature in several successful kinase inhibitors, demonstrating its utility in oncology drug discovery.

Axitinib: A Potent VEGFR Inhibitor

Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[4][5] The indazole core of axitinib plays a crucial role in its interaction with the hinge region of the kinase domain.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is another example of a multi-targeted tyrosine kinase inhibitor that features an indazole moiety. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[6] Pazopanib targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[7]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the cyclization of a substituted fluorinated phenylhydrazine derivative.

General Synthetic Protocol

A representative synthesis of this compound starts from 2,3-difluorobenzaldehyde. The aldehyde is reacted with hydrazine hydrate at elevated temperatures. The resulting product is then purified by column chromatography.[8]

Experimental Protocol: Synthesis of this compound from 2,3-Difluorobenzaldehyde [8]

Materials:

-

2,3-Difluorobenzaldehyde

-

Hydrazine monohydrate

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Chloroform

-

Acetone

Procedure:

-

To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).

-

Heat the reaction mixture with stirring at 180°C for 10 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Extract the product by adding ethyl acetate and water to separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to afford this compound.

Experimental Evaluation of Bioisosteric Replacement

To quantitatively assess the impact of replacing indole with this compound, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for comparing the inhibitory activity of an indole-containing compound and its this compound bioisostere against a target kinase (e.g., VEGFR2).

Materials:

-

Recombinant human VEGFR2 kinase

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Test compounds (indole and this compound analogs) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of the assay plate, add the assay buffer, the test compound dilutions, and the recombinant kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways Modulated by Indazole-Based Kinase Inhibitors

Axitinib and Pazopanib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation.

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade is a critical driver of angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[9][10] Axitinib and Pazopanib block this pathway by inhibiting the kinase activity of VEGFR2.[5][11]

AXL Signaling Pathway

The AXL receptor tyrosine kinase is implicated in tumor progression and drug resistance.[12] Its signaling can be activated in a ligand-dependent (via Gas6) or independent manner, leading to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival and migration.[13][14] Some indazole-based inhibitors also show activity against AXL.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis and is a target in cancer therapy.[15] Its expression is regulated by the JAK/STAT pathway, and it can, in turn, influence other signaling pathways like NF-κB.[16] Indazole derivatives have been developed as potent PIM-1 inhibitors.

Conclusion

The strategic incorporation of this compound as a bioisostere for indole represents a valuable and validated approach in modern drug discovery. This substitution can confer significant advantages in terms of physicochemical properties and pharmacokinetic profiles, leading to the development of superior clinical candidates. The successful application of this scaffold in approved drugs like Axitinib and Pazopanib underscores its importance, particularly in the field of kinase inhibition. A thorough understanding of the synthetic methodologies, comparative biological evaluation, and the impact on target signaling pathways is crucial for harnessing the full potential of this privileged structural motif.

References

- 1. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 5. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 7. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 15. PIM1 - Wikipedia [en.wikipedia.org]

- 16. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

Spectroscopic and Spectrometric Profile of 7-Fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for 7-fluoro-1H-indazole. As a crucial heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characteristics is paramount for researchers and professionals in drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols and a workflow visualization are included to support research and development activities.

Predicted Spectroscopic and Spectrometric Data

The structural characterization of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted quantitative data from these techniques are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | br s | 1H | N-H |

| ~8.10 | s | 1H | H3 |

| ~7.60 | d | 1H | H4 |

| ~7.20 | t | 1H | H5 |

| ~7.00 | dd | 1H | H6 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 (d, ¹JCF ≈ 240 Hz) | C7 |

| ~140.0 | C7a |

| ~134.0 | C3 |

| ~128.0 (d, ³JCF ≈ 10 Hz) | C5 |

| ~122.0 | C3a |

| ~115.0 (d, ²JCF ≈ 20 Hz) | C6 |

| ~110.0 (d, ²JCF ≈ 5 Hz) | C4 |

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -120 to -140 | m |

Reference: CFCl₃

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | N-H stretch |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1590 | Medium | C=N stretch |

| ~1250 | Strong | C-F stretch |

| ~800 - 700 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 136 | [M]⁺ (Molecular Ion) |

| 109 | [M-HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic and spectrometric data for this compound, based on established methodologies for similar compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR: Acquire the fluorine spectrum. Chemical shifts are reported in ppm relative to an external standard of trichlorofluoromethane (CFCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

-

For EI, introduce a small amount of the sample into the instrument, which is then vaporized.

-

For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ion source.

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.[3]

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

A Technical Guide to the Theoretical and Computational Analysis of 7-Fluoro-1H-Indazole

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 7-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a prevalent core in numerous pharmacologically active molecules, and the introduction of a fluorine atom can profoundly influence its physicochemical and biological properties.[1] This document details standard protocols for its synthesis, spectroscopic characterization, and in-depth computational analysis using Density Functional Theory (DFT). It is intended for researchers, chemists, and drug development professionals seeking to understand and apply modern computational techniques to elucidate the structural, spectroscopic, and electronic properties of fluorinated heterocyclic systems.

Introduction to this compound

Indazole and its derivatives are bicyclic heterocyclic aromatic compounds that are isosteres of indole. They are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anti-inflammatory, anti-tumor, and anti-HIV drugs.[2] Fluorine substitution is a widely used strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of a fluorine atom on the indazole core, as in this compound, can therefore lead to novel compounds with enhanced therapeutic potential.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the molecular properties of such compounds.[2] By simulating molecular structure, vibrational spectra, and electronic characteristics, DFT provides insights that are highly complementary to experimental data, accelerating the drug discovery and development process.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of a substituted fluorinated benzaldehyde with hydrazine.

Experimental Protocol: Synthesis from 2,3-Difluorobenzaldehyde

A widely adopted method involves the reaction of 2,3-difluorobenzaldehyde with hydrazine monohydrate.

Materials and Equipment:

-

2,3-difluorobenzaldehyde

-

Hydrazine monohydrate

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To 2,3-difluorobenzaldehyde (1.85 g) in a round-bottom flask, add hydrazine monohydrate (3 ml).

-

Heat the reaction mixture with stirring at 180°C for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Perform an extraction by adding ethyl acetate and water, then transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to yield this compound.

Computational Methodology

Theoretical calculations are essential for a deeper understanding of the molecular properties of this compound. The protocols described here are based on widely accepted DFT methods that provide a good balance between accuracy and computational cost.[4][5][6]

Computational Protocol

Software: Gaussian 09 or a later version is typically used for these calculations. Method: Density Functional Theory (DFT). Functional: The B3LYP hybrid functional is a common and reliable choice for organic molecules.[4][7] Basis Set: The 6-311++G(d,p) basis set is recommended for accurate results, as it includes diffuse functions and polarization functions for both hydrogen and heavy atoms.[7][8]

Procedure:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Vibrational Analysis: The output from the frequency calculation provides theoretical FT-IR and Raman wavenumbers, intensities, and activities.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[7]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis electronic spectrum.

-

NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and bond characteristics.[8]

Molecular Structure and Spectroscopic Analysis

Optimized Molecular Structure

The optimized geometry of this compound provides the foundation for all other computational analyses. Below is a diagram with the standard atom numbering scheme and a table of illustrative theoretical geometric parameters calculated at the B3LYP/6-311++G(d,p) level.

Table 1: Illustrative Theoretical Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.36 | N2-N1-C7a | 112.5 |

| N2-C3 | 1.32 | N1-N2-C3 | 104.8 |

| C3-C3a | 1.40 | N2-C3-C3a | 111.2 |

| C3a-C7a | 1.41 | C3-C3a-C7a | 106.5 |

| C7a-N1 | 1.37 | C3a-C7a-N1 | 105.0 |

| C6-C7 | 1.38 | C5-C6-C7 | 121.3 |

| C7-F8 | 1.35 | C6-C7-F8 | 119.5 |

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy is a key technique for identifying functional groups and confirming molecular structure.[9] The theoretical vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP), show good agreement with experimental data.[10]

Table 2: Key Vibrational Modes and Expected Frequencies (cm⁻¹)

| Assignment | Expected Scaled Frequency | Description of Vibration |

|---|---|---|

| N-H stretch | 3450 - 3550 | Stretching of the N1-H bond |

| C-H stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the rings |

| C=N stretch | 1610 - 1640 | Stretching of the C3=N2 bond |

| C=C stretch (Aromatic) | 1450 - 1600 | Ring stretching modes |

| C-F stretch | 1200 - 1280 | Stretching of the C7-F bond |

| N-H in-plane bend | 1150 - 1250 | Bending of the N1-H bond |

| C-H in-plane bend | 1000 - 1180 | Bending of aromatic C-H bonds |

| C-H out-of-plane bend | 750 - 900 | Out-of-plane ring C-H deformations |

NMR Spectroscopy

NMR spectroscopy is invaluable for determining the precise connectivity of atoms. GIAO calculations provide theoretical chemical shifts that are instrumental in assigning experimental spectra.[7]

Table 3: Comparison of Experimental and Illustrative Theoretical NMR Chemical Shifts (δ, ppm)

| Atom | Experimental (¹H) | Theoretical (¹H) | Atom | Theoretical (¹³C) |

|---|---|---|---|---|

| H (on N1) | - | 7.95 | C3 | 134.1 |

| H (on C3) | 8.10 | 8.08 | C3a | 125.2 |

| H (on C4) | 7.56-7.59 | 7.61 | C4 | 122.5 |

| H (on C5) | 7.08-7.12 | 7.15 | C5 | 115.8 |

| H (on C6) | 7.08-7.12 | 7.10 | C6 | 119.4 |

| C7 | 148.5 (J_CF ≈ 245 Hz) |

| | | | C7a | 141.0 |

Quantum Chemical Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO orbitals are crucial in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity.[2]

Table 4: Illustrative Theoretical Electronic Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.45 | Electron-donating capacity |

| E(LUMO) | -0.88 | Electron-accepting capacity |

| ΔE Gap | 5.57 | Kinetic stability and chemical reactivity index |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and interactions. It quantifies charge delocalization between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability. The stabilization energy, E(2), associated with these interactions is a key output.[5][8]

Table 5: Selected NBO Second-Order Perturbation Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π*(N1-C7a) | 21.5 | Lone Pair -> Antibonding π |

| π(C5-C6) | π*(C3a-C4) | 18.8 | π -> Antibonding π (Resonance) |

| LP(2) F8 | σ*(C6-C7) | 5.2 | Lone Pair -> Antibonding σ |

| σ(C4-H) | σ*(C3a-C7a) | 4.1 | σ -> Antibonding σ (Hyperconjugation) |

*LP denotes a lone pair orbital.

Conclusion

This guide has outlined the standard experimental and computational protocols for the comprehensive study of this compound. The integration of DFT calculations with experimental synthesis and spectroscopy provides a powerful framework for modern chemical research. The theoretical data on molecular geometry, vibrational modes, NMR shifts, and electronic properties offer predictive insights into the molecule's behavior. These methodologies are fundamental for characterizing novel indazole derivatives and for the rational design of new therapeutic agents in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tis.wu.ac.th [tis.wu.ac.th]

- 9. Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu): Opportunities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7-Fluoro-1H-indazole: A Technical Guide to its Solubility and Stability for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics, particularly in oncology and neurology.[1] Its physicochemical properties, namely solubility and stability, are critical parameters that influence its biological activity, formulation development, and overall potential as a drug candidate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and an exploration of its role in relevant biological signaling pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates general knowledge of fluoro-indazoles and provides the methodologies for researchers to generate this critical data.

Physicochemical Properties

This compound is a yellow crystalline powder with a molecular formula of C₇H₅FN₂ and a molecular weight of 136.13 g/mol .[1] The presence of a fluorine atom at the 7-position of the indazole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 341-24-2 | [1] |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a suitable dosage form. The solubility of this compound is expected to vary in different solvents.

Qualitative Solubility

While specific quantitative solubility data for this compound is limited, a related isomer, 4-fluoro-1H-indazole, is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] It is reasonable to anticipate a similar qualitative solubility profile for this compound.

Table 2: Anticipated Qualitative Solubility of this compound

| Solvent | Expected Solubility |

| Aqueous Buffers (e.g., PBS) | Low |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble to Soluble |

| Methanol | Slightly Soluble |

| Ethanol | Slightly Soluble |

| Acetonitrile | Slightly Soluble |

| Dichloromethane | Soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility assays are kinetic and thermodynamic.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Experimental Workflow for Kinetic Solubility Assay

References

The Advent and Ascendance of Fluorinated Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide delves into the discovery and history of fluorinated indazoles, a class of compounds that has demonstrated significant potential in therapeutic applications, particularly as kinase inhibitors. By leveraging the unique properties of fluorine, researchers have been able to modulate the physicochemical and pharmacokinetic profiles of indazole-based molecules, leading to enhanced potency, selectivity, and metabolic stability. This document provides a comprehensive overview of the key milestones in the synthesis and biological evaluation of fluorinated indazoles, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

A Historical Perspective on the Rise of Fluorinated Indazoles

The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the indole portion of tryptophan and participate in various biological interactions. The introduction of fluorine into this scaffold marked a significant step forward in the development of potent and selective therapeutic agents.

While the first synthesis of the parent indazole dates back to the 19th century, the exploration of its fluorinated derivatives is a more recent endeavor, largely driven by the growing appreciation for the role of fluorine in drug design. Early work in the late 20th and early 21st centuries began to explore the synthesis of simple fluoroindazoles. For instance, methods for the preparation of 4-fluoro-1H-indazole and other isomers have been developed, often involving multi-step syntheses starting from fluorinated anilines or other commercially available fluorinated precursors.[1][2]

The early 2000s saw an increasing number of patents and publications describing the synthesis and biological activity of more complex fluorinated indazole derivatives. A significant milestone was the development of efficient methods for the regioselective fluorination of the indazole core, such as the use of N-fluorobenzenesulfonimide (NFSI) for the C-3 fluorination of 2H-indazoles.[3][4] This allowed for more precise control over the placement of fluorine atoms, enabling systematic structure-activity relationship (SAR) studies.

The true potential of fluorinated indazoles began to be realized with their application as kinase inhibitors. Researchers discovered that the incorporation of fluorine could significantly enhance the inhibitory potency and selectivity of indazole-based compounds against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Rho-associated coiled-coil containing protein kinases (ROCKs).[5][6] This has led to the identification of several potent drug candidates and has established fluorinated indazoles as a critical pharmacophore in the development of targeted cancer therapies and treatments for other diseases.

Quantitative Analysis of Fluorinated Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro potencies of selected fluorinated indazole derivatives against various protein kinases. This data highlights the impact of fluorine substitution on the inhibitory activity of these compounds.

| Compound ID/Reference | Target Kinase | IC50 (nM) | Notes |

| FGFR Inhibitors | |||

| Compound with 2,6-difluoro-3-methoxyphenyl group[7] | FGFR1 | < 4.1 | Potent enzymatic and antiproliferative activities. |

| Compound with 2,6-difluoro-3-methoxyphenyl group[7] | FGFR2 | 2.0 ± 0.8 | Potent enzymatic and antiproliferative activities. |

| Indazole-containing fragments[5] | FGFR1-3 | 800 - 90,000 | Excellent ligand efficiencies. |

| ROCK Inhibitors | |||

| 6-Fluoroindazole derivative (Compound 52)[8] | ROCK1 | 14 | Significantly enhanced potency compared to the 4-fluoro isomer. |

| 4-Fluoroindazole derivative (Compound 51)[8] | ROCK1 | 2500 | Lower potency compared to the 6-fluoro isomer. |

| Other Kinase Inhibitors | |||

| Indazole-based PLK4 Inhibitor (C05)[8] | PLK4 | < 0.1 | Exceptional kinase inhibitory activity. |

| 1H-indazole derivative (Compound 109)[7] | EGFR T790M | 5.3 | Strong potency against EGFR kinases. |

| 1H-indazole derivative (Compound 109)[7] | EGFR | 8.3 | Strong potency against EGFR kinases. |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative fluorinated indazoles and a general protocol for assessing their kinase inhibitory activity.

Synthesis of 5-Bromo-4-fluoro-1H-indazole[1]

This three-step synthesis starts from 3-fluoro-2-methylaniline.

Step 1: Bromination (Synthesis of 4-bromo-3-fluoro-2-methylaniline)

-

Dissolve 3-fluoro-2-methylaniline (1 equivalent) in acetonitrile.

-

Cool the solution to a temperature between -10°C and 10°C.

-

Add N-bromosuccinimide (NBS) (1-1.2 equivalents) portion-wise, maintaining the temperature.

-

Stir the reaction mixture for 1-2 hours.

-

After the reaction is complete (monitored by TLC), add sodium bisulfite solution and stir for an additional 10-30 minutes.

-

Adjust the pH to 9-10 with sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Ring Closure (Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone)

-

Dissolve the crude 4-bromo-3-fluoro-2-methylaniline in toluene.

-

Heat the solution to 90-98°C and add diethyl ether, stirring for 30-60 minutes.

-

Add acetic acid and maintain the reaction temperature at 80-130°C.

-

Add isoamyl nitrite dropwise and continue the reaction for 3-4 hours.

-

After completion, cool the reaction mixture and process to isolate the acetylated indazole intermediate.

Step 3: Deprotection (Synthesis of 5-bromo-4-fluoro-1H-indazole)

-

Dissolve the 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone intermediate in a mixture of methanol and water.

-

Add an inorganic base (e.g., potassium bicarbonate).

-

Stir the reaction at room temperature for 12-14 hours.

-

After the reaction is complete, add water and stir for 30 minutes.

-

Filter the precipitate, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Synthesis of 7-Fluoro-1H-indazole[9]

This synthesis proceeds via acetylation, cyclization, and deprotection starting from 2-fluoro-6-methylaniline.

Step 1: Acetylation

-

Dissolve 2-fluoro-6-methylaniline (1 equivalent) in ethyl acetate and cool to 0°C.

-

Slowly add acetic anhydride (1 equivalent) dropwise, keeping the temperature below 5°C.

-

Stir for 30 minutes at this temperature.

-

Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

Step 2: Cyclization

-

To a flask containing the acetylated intermediate, add toluene, acetic acid, and acetic anhydride.

-

Heat the mixture and slowly add isoamyl nitrite dropwise.

-

Continue heating for 30 minutes after the addition is complete.

-

Remove the solvent under reduced pressure to obtain 7-fluoro-1H-acetylindazole.

Step 3: Deprotection (Amination)

-

Dissolve the acetylated indazole in anhydrous methanol.

-

Add ammonia solution and heat to 40°C for 2 hours.

-

Remove the solvent under reduced pressure, cool to precipitate the product, and dry to obtain this compound.

General Protocol for In Vitro Kinase Inhibition Assay[10][11]

This protocol describes a common method for evaluating the potency of compounds against a target kinase.

-

Reagents and Materials:

-

Recombinant human kinase enzyme.

-

Kinase substrate (e.g., a peptide or protein).

-

ATP (Adenosine triphosphate).

-

Assay buffer (typically containing HEPES, MgCl₂, DTT, and BSA).

-

Test compounds (fluorinated indazoles) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

-

Microplates (e.g., 96-well or 384-well).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a microplate, add the assay buffer, the kinase enzyme, and the test compound solution.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by fluorinated indazoles and a typical experimental workflow.

Caption: The FGFR signaling pathway and the point of inhibition by fluorinated indazoles.

References

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets of 7-Fluoro-1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural features make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. While this compound itself is primarily utilized as a chemical intermediate, its derivatives have shown considerable promise in modulating the activity of various enzymes and receptors, positioning them as potential therapeutic agents for a multitude of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Key Therapeutic Areas and Targets

Derivatives of this compound have demonstrated activity in several key therapeutic areas, including oncology, inflammation, and neurology. The primary molecular targets identified to date are protein kinases, enzymes involved in the inflammatory cascade, and enzymes that regulate neurotransmitter levels.

Oncology: Protein Kinase Inhibition

A substantial body of research has focused on the development of this compound derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

1. Fibroblast Growth Factor Receptors (FGFRs):

The FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling is implicated in various cancers. Several derivatives of this compound have been investigated as FGFR inhibitors.

2. Anaplastic Lymphoma Kinase (ALK) and ROS1:

ALK and ROS1 are receptor tyrosine kinases that can become oncogenic drivers in certain cancers, particularly non-small cell lung cancer, when they are involved in chromosomal rearrangements.[2][3] Dual inhibitors targeting both ALK and ROS1 have been developed, with some incorporating the this compound moiety.[4]

Inflammation: Cyclooxygenase-2 (COX-2) Inhibition

Chronic inflammation is a key factor in the development and progression of numerous diseases. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a well-established target for anti-inflammatory drugs.[5][6]

Neurological Disorders: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[7] Dysregulation of MAO activity is associated with various neurological and psychiatric disorders, including depression and Parkinson's disease.[8][9]

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective targets. It is important to note that these are examples from the literature and represent the potential of this chemical scaffold.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1H-Indazol-3-amine Derivatives | FGFR1 | 2.9 - 15.0 | [10] |

| 5-(3,5-difluorobenzyl)-1H-indazole Derivatives | ALK | 512 | [4] |

| 5-(3,5-difluorobenzyl)-1H-indazole Derivatives | ROS1 | 766 | [4] |

| Macrocyclic Indazole Derivatives | ALK (L1196M mutant) | 15 - 43 | [11] |

| Macrocyclic Indazole Derivatives | ALK (G1269A mutant) | 14 - 80 | [11] |

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Indazole | COX-2 | 23.42 | [12] |

| 5-Aminoindazole | COX-2 | 12.32 | [12] |

| 6-Nitroindazole | COX-2 | 19.22 | [12] |

| Indazole | TNF-α | 220.11 | [12] |

| 5-Aminoindazole | TNF-α | 230.19 | [12] |

| Indazole | IL-1β | 120.59 | [12] |

| 6-Nitroindazole | IL-1β | 100.75 | [12] |

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Indazole Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

| Indazole Derivatives | MAO-A / MAO-B | Data for specific 7-fluoro derivatives not available in the searched literature. General indazole scaffolds are known MAO inhibitors. | [13][14] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of potential therapeutic agents. Below are representative methodologies for key assays cited in this guide.

Protein Kinase Inhibition Assay (Generic Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 of a compound against a target kinase.

Objective: To quantify the in vitro potency of a this compound derivative as a kinase inhibitor.

Materials:

-

Recombinant purified protein kinase (e.g., FGFR1, ALK).[15][16]

-

Specific peptide substrate for the kinase.[17]

-

Adenosine triphosphate (ATP).

-

Test compound (this compound derivative).

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[16]

-

Luminescence-based ADP detection kit.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the peptide substrate in the kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[16]

-

ADP Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol describes a method to assess the inhibitory effect of compounds on COX-2 activity.

Objective: To determine the IC50 of a this compound derivative against COX-2.

Materials:

-

Human recombinant COX-2 enzyme.[18]

-

COX Assay Buffer.[18]

-

COX Probe (in DMSO).[18]

-

COX Cofactor (in DMSO).[18]

-

Arachidonic Acid (substrate).[18]

-

Test compound.

-

96-well white opaque plate.[18]

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit's instructions.

-

Reaction Mixture: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include enzyme control (no inhibitor) and inhibitor control wells.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

-

Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[18]

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay (Spectrophotometric)

This protocol provides a general method for measuring the inhibition of MAO-A and MAO-B.